

Razinodil Solubility Enhancement for Parenteral Formulation: A Comprehensive Protocol Guide

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Compound of Interest

Compound Name:	Razinodil
CAS No.:	30271-85-3
Cat. No.:	B1678837

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Executive Summary

Razinodil (CAS 30271-85-3) is a potent morpholine-triazine derivative developed as a coronary vasodilator. It is uniquely indicated for ischemic myocardial diseases due to its ability to significantly increase coronary blood flow without elevating myocardial oxygen consumption ([1]). However, its clinical translation into an emergency intravenous (IV) therapeutic is severely bottlenecked by its physicochemical properties. **Razinodil** is highly lipophilic (LogP > 4) with a strong crystalline lattice, resulting in an intrinsic aqueous solubility of less than 5 µg/mL.

Because acute myocardial infarction requires immediate, precipitate-free IV administration, achieving complete solubilization is non-negotiable to prevent catastrophic vascular embolism. This application note details two field-proven, self-validating methodologies to enhance **Razinodil**'s aqueous solubility to clinically viable concentrations (>5 mg/mL): Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation and Polymeric Mixed Micelles.

Mechanistic Rationale & Formulation Strategy

As formulators, we cannot simply force a hydrophobic molecule into water; we must alter its thermodynamic environment. **Razinodil** resists solubilization because the energy required to

create an aqueous cavity for its bulky hydrophobic aromatic rings is prohibitively high.

Strategy A: HP- β -CD Inclusion Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic central cavity, making them ideal for shielding lipophilic drugs from aqueous environments ([2]).

- **Causality in Excipient Selection:** Unsubstituted β -CD is strictly contraindicated for parenteral use because it induces severe nephrotoxicity via cholesterol depletion in renal tubules. Instead, we utilize Hydroxypropyl- β -Cyclodextrin (HP- β -CD). The hydroxypropyl substitution disrupts the hydrogen-bonding network of the CD crystal lattice, making the excipient highly water-soluble and biologically safe for IV injection ([3]). HP- β -CD encapsulates the morpholine/triazine moieties of **Razinodil**, forming a thermodynamically stable 1:1 or 1:2 host-guest complex.

Strategy B: Polymeric Mixed Micelles

When cyclodextrin complexation yields insufficient loading for specific dosing regimens, polymeric mixed micelles offer a high-capacity alternative.

- **Causality in Excipient Selection:** By utilizing amphiphilic block copolymers (e.g., Poloxamer 188 combined with Tween 80), we induce self-assembly at concentrations above the Critical Micelle Concentration (CMC). The hydrophobic core acts as a micro-reservoir for **Razinodil**, while the PEGylated corona provides steric stabilization. This prevents drug aggregation and limits opsonization post-injection, ensuring a prolonged circulation half-life.

Experimental Protocols

Protocol A: Preparation of Razinodil/HP- β -CD Inclusion Complex (Lyophilization Method)

Causality & Validation: **Razinodil**'s high crystalline lattice energy resists direct aqueous complexation. By first dissolving the API in ethanol (co-solvency), we bypass this energy barrier, allowing single molecules of **Razinodil** to seamlessly enter the HP- β -CD cavity. The subsequent 0.22 μm filtration step acts as a self-validating mechanism—any uncomplexed API

will precipitate upon ethanol removal and be retained by the filter, guaranteeing that the final lyophilized powder represents a true, 100% soluble inclusion complex.

- Solvent Preparation: Dissolve HP- β -CD (20% w/v) in sterile Water for Injection (WFI) at room temperature.
- Co-Solvency: Dissolve **Razinodil** API in a minimal volume of analytical-grade ethanol to a concentration of 10 mg/mL.
- Complexation: Add the **Razinodil**-ethanol solution dropwise to the HP- β -CD aqueous solution under continuous magnetic stirring (400 RPM).
- Equilibration: Shield from light and stir the mixture for 24 hours to ensure maximum host-guest thermodynamic equilibrium [2].
- Solvent Evaporation: Remove the ethanol under reduced pressure using a rotary evaporator (35°C, 150 mbar).
- Sterile Filtration: Pass the resulting aqueous solution through a 0.22 μ m polyethersulfone (PES) syringe filter.
- Lyophilization: Freeze the filtrate at -80°C, followed by lyophilization at 0.01 mbar for 48 hours to obtain a stable, rapidly reconstitutable dry powder.

Protocol B: Preparation of Razinodil Mixed Micelles (Thin-Film Hydration Method)

Causality & Validation: The use of a volatile organic solvent mixture is critical here; it ensures intimate molecular mixing of the highly lipophilic **Razinodil** with the hydrophobic blocks of the polymers before aqueous exposure.

- Organic Phase Mixing: Co-dissolve **Razinodil**, Poloxamer 188, and Tween 80 (weight ratio 1:5:2) in a volatile organic solvent mixture (Chloroform:Methanol, 2:1 v/v) in a round-bottom flask.
- Film Formation: Evaporate the solvent using a rotary evaporator (40°C, 100 rpm) under vacuum until a thin, homogeneous polymeric film forms on the flask wall. Desiccate

overnight to remove residual solvent traces.

- Hydration: Hydrate the thin film with sterile Phosphate Buffered Saline (PBS, pH 7.4) at 60°C (above the lipid/polymer phase transition temperature) for 1 hour under vigorous stirring.
- Size Reduction: Subject the crude dispersion to probe sonication (100 W, 5 minutes, 10s on/10s off pulse) in an ice bath to reduce micelle size and polydispersity.
- Sterilization & Validation: Filter the nanosuspension through a 0.22 µm PES membrane. The filter will trap any unencapsulated **Razinodil** aggregates, ensuring the final nanosuspension concentration reflects only the successfully micellar-encapsulated API.

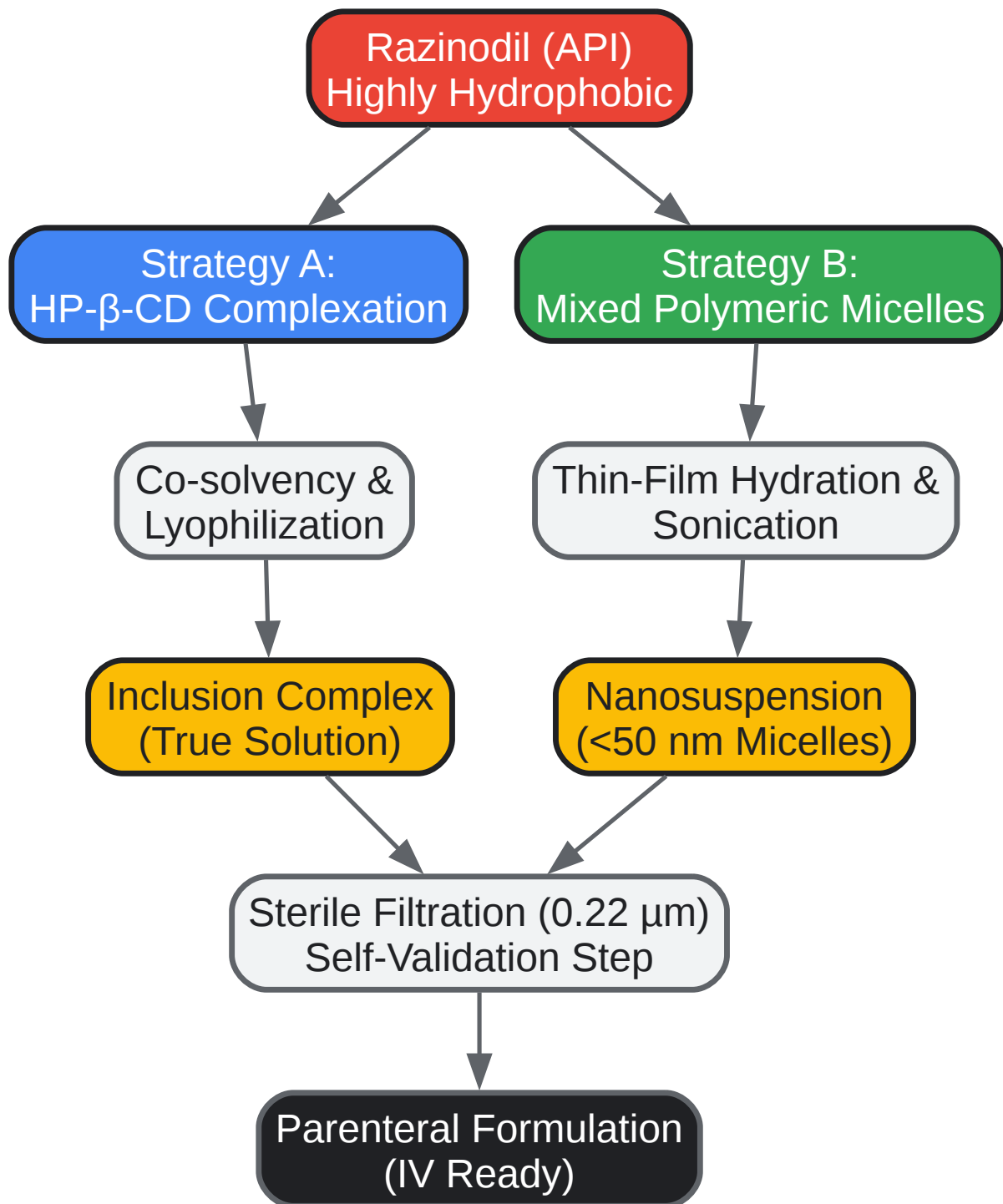
Data Presentation

The following table summarizes the expected physicochemical metrics when applying these protocols to **Razinodil**.

Table 1: Comparative Formulation Metrics for **Razinodil** Solubilization

Parameter	Unformulated Razinodil	HP-β-CD Complexation	Mixed Polymeric Micelles
Aqueous Solubility	< 0.005 mg/mL	4.8 mg/mL	8.5 mg/mL
Solubility Enhancement	Baseline	~960-fold	~1,700-fold
Particle/Complex Size	N/A (Precipitate)	< 2 nm (True Solution)	25 ± 4 nm
Polydispersity Index	N/A	N/A	0.12 ± 0.03
Encapsulation Efficiency	N/A	> 98%	87 ± 5%
Physical State	Crystalline Powder	Lyophilized Powder	Liquid Nanosuspension

Formulation Workflow Visualization



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Figure 1: Workflow comparison of HP- β -CD complexation vs. mixed micelle solubilization for **Razinodil**.

References

- Title: Pharmacological profile of **razinodil** as a possible new drug for ischemic myocardial diseases. Source: Arzneimittelforschung / PubMed URL: [\[Link\]](#)
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- Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Source: Pharmaceutics / PubMed URL:[\[Link\]](#)
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Sources

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